molecular formula C17H18N4O2S B2741947 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034585-80-1

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2741947
CAS No.: 2034585-80-1
M. Wt: 342.42
InChI Key: GQNCFRJOTFFRLP-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes cyclopropyl, thiophene, pyrazole, and isoxazole moieties. The integration of these functional groups endows the compound with a wide array of chemical reactivities and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide generally involves multi-step processes that begin with the construction of individual segments (such as the pyrazole, thiophene, and isoxazole components) followed by their coupling under specific conditions. The cyclopropyl group is often introduced via cyclopropanation reactions, while pyrazole and thiophene moieties are synthesized through cyclization reactions.

Reaction conditions typically include:

  • Cyclopropanation: Use of diazomethane under acidic conditions

  • Pyrazole formation: Cyclization of hydrazines with 1,3-diketones under reflux

  • Thiophene synthesis: Application of the Gewald reaction

Industrial Production Methods

In an industrial setting, scale-up involves optimizing each step for yield, purity, and cost-effectiveness. Continuous flow chemistry might be utilized to enhance reaction efficiency and safety, especially for hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction of the cyclopropyl group can lead to ring-opening and formation of linear alkyl chains.

  • Substitution: Various nucleophiles can substitute the methyl group on the isoxazole ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Strong nucleophiles like alkoxides or amines under basic conditions.

Major Products

The reactions can yield a variety of products, including oxidized thiophenes, reduced alkyl derivatives, and substituted isoxazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is utilized in diverse fields:

  • Chemistry: As a precursor for the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as a bioactive molecule in drug discovery.

  • Medicine: Explored for its anti-inflammatory and anti-cancer properties.

  • Industry: Used in the development of advanced materials, such as high-performance polymers.

Mechanism of Action

The mechanism by which N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects is linked to its interaction with specific molecular targets:

  • Molecular Targets: Potential targets include enzymes like cyclooxygenase (COX) in the case of anti-inflammatory activity and DNA topoisomerases in anti-cancer research.

  • Pathways: The compound may modulate pathways involved in cell proliferation, apoptosis, and inflammatory responses.

Comparison with Similar Compounds

  • N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole

  • N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

  • Uniqueness: The presence of specific functional groups like the thiophene ring and the cyclopropyl group enhances its biological activity compared to its analogs.

  • This comprehensive article covers the compound's introduction, preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18N4O2S/c1-11-8-15(20-23-11)17(22)18-5-6-21-16(12-2-3-12)9-14(19-21)13-4-7-24-10-13/h4,7-10,12H,2-3,5-6H2,1H3,(H,18,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GQNCFRJOTFFRLP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    342.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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